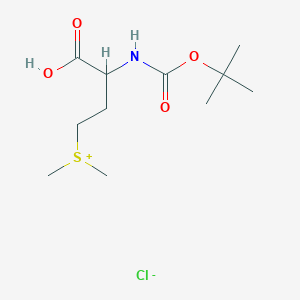
Boc-DL-methionine methylsulfonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Boc-DL-methionine methylsulfonium chloride involves the reaction of DL-methionine with methyl chloride under specific conditions. For instance, one method involves heating a mixture of DL-methionine, water, and methyl chloride at 50°-55°C for 8 hours under a pressure of 12-13 atmospheres . After cooling, the excess methyl chloride is evaporated, and the residue is filtered to obtain the product .
Chemical Reactions Analysis
Boc-DL-methionine methylsulfonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-DL-methionine methylsulfonium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-DL-methionine methylsulfonium chloride involves its role as a methionine analogue. It can protect gastric mucosa from ethanol-induced damage by promoting dermal fibroblast migration and growth . This compound also participates in methionine metabolism in some plants, contributing to its therapeutic effects .
Comparison with Similar Compounds
Boc-DL-methionine methylsulfonium chloride is unique compared to other methionine derivatives due to its specific structure and properties. Similar compounds include:
DL-Methionine methylsulfonium chloride: A natural derivative of methionine with protective effects on gastric mucosa.
S-Methyl-L-cysteine: Another methionine analogue used in biochemical research.
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride: A compound involved in methionine metabolism.
These compounds share similar biochemical roles but differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C11H22ClNO4S |
|---|---|
Molecular Weight |
299.82 g/mol |
IUPAC Name |
[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-17(4)5;/h8H,6-7H2,1-5H3,(H-,12,13,14,15);1H |
InChI Key |
GWWWDRVGFMHDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















